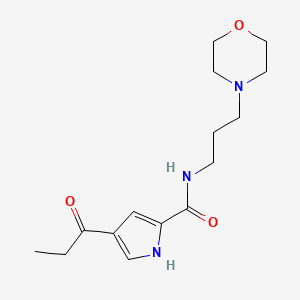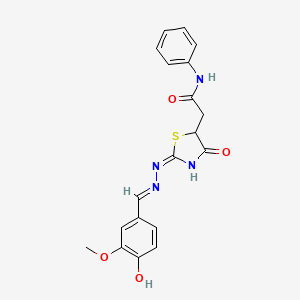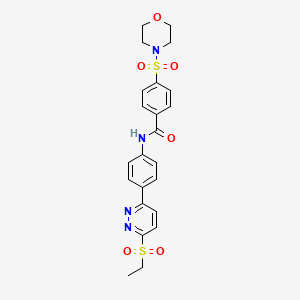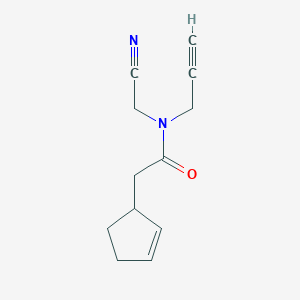![molecular formula C19H19N5O2S B2392574 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-64-9](/img/structure/B2392574.png)
3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Scientific Research Applications
Synthesis and Anti-angiogenic Activities : Kambappa et al. (2017) synthesized a series of novel derivatives related to this compound and evaluated their efficacy in inhibiting in vivo angiogenesis using a chick chorioallantoic membrane model. They also assessed their DNA cleavage abilities, finding that certain derivatives showed significant anti-angiogenic and DNA cleavage activities, which suggests potential as anticancer agents due to their dual effects (Kambappa et al., 2017).
Antimicrobial Activities : Behalo (2008) conducted a study on a series of pyrido[2,3-d]pyrimidine derivatives, evaluating their antibacterial and antifungal activities. This research suggests potential applications of these compounds in developing new antimicrobial agents (Behalo, 2008).
Antiviral and Cytotoxic Agents : El-Subbagh et al. (2000) synthesized and screened a series of pyrido[4,3-d]pyrimidines for their in vitro antiviral and antitumor activities. Some compounds were found to be active against herpes simplex virus-1 and human immunodeficiency virus-1, as well as exhibiting broad-spectrum antitumor activity (El-Subbagh et al., 2000).
Heterocyclic Synthesis and Derivative Applications : Gad-Elkareem et al. (2006) explored the synthesis of new derivatives of nicotinic acid and related compounds, including pyrido[2,3-d]pyrimidines. Their work suggests various applications in the field of synthetic chemistry, particularly in the development of heterocyclic compounds (Gad-Elkareem et al., 2006).
Cancer Cell Line Research : Singh and Paul (2006) investigated the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, closely related to the compound . They found that these molecules displayed significant anti-cancer activities against various human tumor cell lines, indicating their potential in cancer treatment (Singh & Paul, 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with EGFR, inhibiting its function . , thereby preventing the receptor from initiating a cascade of cellular events that lead to cell growth and proliferation.
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is a tyrosine kinase that, when activated, can trigger multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . By inhibiting EGFR, the compound can disrupt these pathways, potentially leading to reduced tumor growth.
Result of Action
The result of the compound’s action is a reduction in the activity of EGFR, leading to potential anti-cancer effects . In vitro results have shown promising inhibitory activity against EGFR . .
properties
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-27-17-15(5-3-9-21-17)18(25)23-10-6-13(7-11-23)24-12-22-16-14(19(24)26)4-2-8-20-16/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAGSJYPRFHIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2392493.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)



![N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide](/img/structure/B2392505.png)
![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)

![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)

![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)
